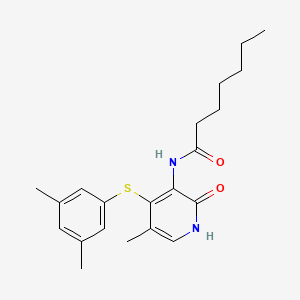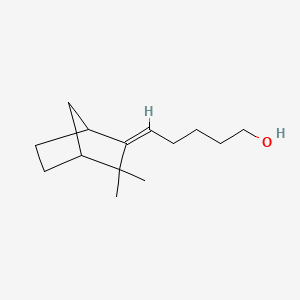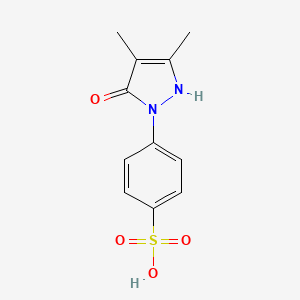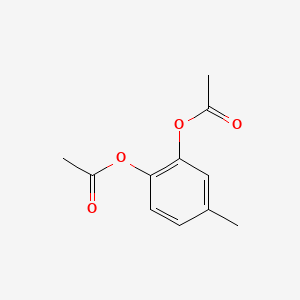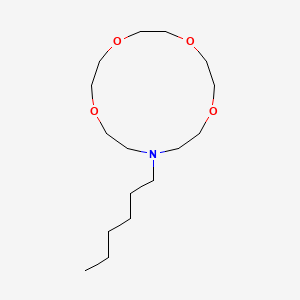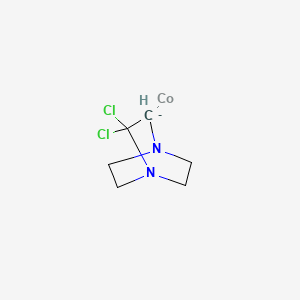
2,3,3',4,4',6-Hexachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3’,4,4’,6-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their stability and persistence in the environment. This compound is characterized by the presence of six chlorine atoms attached to a diphenyl ether structure, making it highly chlorinated and hydrophobic .
Métodos De Preparación
The synthesis of 2,3,3’,4,4’,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous chlorination in a reactor, followed by purification steps to isolate the desired product. The purity of the final product is ensured through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
2,3,3’,4,4’,6-Hexachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
2,3,3’,4,4’,6-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of polychlorinated diphenyl ethers and their environmental impact.
Biology: In biological studies, this compound is used to investigate the effects of chlorinated compounds on living organisms.
Industry: In industrial applications, it is used as an intermediate in the synthesis of other chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,3’,4,4’,6-Hexachlorodiphenyl ether involves its interaction with cellular components and enzymes. Due to its hydrophobic nature, it can easily penetrate cell membranes and accumulate in lipid-rich tissues. Once inside the cell, it can interfere with various biochemical pathways, including those involved in oxidative stress and inflammation .
At the molecular level, this compound can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This inhibition can lead to the accumulation of toxic metabolites and oxidative damage .
Comparación Con Compuestos Similares
2,3,3’,4,4’,6-Hexachlorodiphenyl ether can be compared with other similar compounds, such as:
2,2’,3,4,4’,6-Hexachlorodiphenyl ether: This compound has a similar structure but differs in the position of chlorine atoms.
2,2’,4,4’,5,6-Hexachlorodiphenyl ether: Another isomer with different chlorine atom positions.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: This compound is a polychlorinated biphenyl (PCB) rather than a diphenyl ether.
Propiedades
Número CAS |
85918-36-1 |
|---|---|
Fórmula molecular |
C12H4Cl6O |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
1,2,3,5-tetrachloro-4-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-6-2-1-5(3-7(6)14)19-12-9(16)4-8(15)10(17)11(12)18/h1-4H |
Clave InChI |
NRCNIBYWQMNZON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)
